molecular formula C17H17ClN4O3S B15097938 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15097938
M. Wt: 392.9 g/mol
InChI Key: AMRPTQIPKKFYBI-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives modified with acetamide moieties. Its structure features a furan-2-yl group at position 5 of the triazole ring, a methyl group at position 4, and a substituted phenyl ring (4-chloro-2-methoxy-5-methylphenyl) linked via a sulfanyl-acetamide bridge. The synthesis of such derivatives typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in alkaline conditions, followed by recrystallization .

Pharmacologically, derivatives in this series exhibit anti-exudative activity, a key mechanism for reducing inflammation-associated fluid leakage. In preclinical studies, 15 out of 21 synthesized analogs demonstrated anti-exudative effects, with 8 compounds outperforming or matching the reference drug diclofenac sodium (8 mg/kg) in rat models of formalin-induced edema . The presence of electron-withdrawing groups (e.g., Cl, OCH₃) on the phenyl ring is critical for enhancing activity .

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN4O3S/c1-10-7-12(14(24-3)8-11(10)18)19-15(23)9-26-17-21-20-16(22(17)2)13-5-4-6-25-13/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

AMRPTQIPKKFYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C22H20ClN5O3S
Molecular Weight 469.9 g/mol
IUPAC Name This compound
InChI Key CTTSWFMQTOCPGS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that similar compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as amikacin .

Antifungal Activity

The compound's structure suggests potential antifungal activity as well. Triazole derivatives are known to disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, an essential enzyme in ergosterol biosynthesis. This mechanism is critical for the treatment of fungal infections .

Antitumor Activity

Preliminary studies have indicated that certain triazole derivatives possess antitumor properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades related to cell proliferation and survival .

The biological activity of this compound can be attributed to its unique structural features:

  • Triazole Ring : This moiety is crucial for interacting with biological targets and has been linked to various pharmacological activities.
  • Furan and Phenyl Substituents : These groups may enhance lipophilicity and improve cellular uptake.
  • Sulfanyl Group : This functional group can participate in redox reactions, potentially contributing to its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : In a study examining various triazole derivatives, compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-y)-4-methyltriazole]} exhibited zones of inhibition ranging from 15 mm to 25 mm against Candida albicans and Bacillus subtilis .
  • Antitumor Studies : A recent investigation into triazole derivatives reported significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .
  • In Vivo Efficacy : Animal model studies have shown that certain derivatives can significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name / ID Key Structural Features Biological Activity (vs. Diclofenac Sodium) Reference
Target Compound - 4-CH₃ on triazole
- 5-furan-2-yl
- 4-Cl, 2-OCH₃, 5-CH₃ on phenyl
Anti-exudative activity: Superior (10 mg/kg)
2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide - Pyridin-4-yl instead of furan
- 4-F on phenyl
Antimicrobial, antioxidant, anti-inflammatory
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide - 4-C₂H₅ on triazole
- NO₂ and CH₃ on phenyl
Anti-inflammatory (IC₅₀: 12 µM)
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide - 4-C₂H₅ on triazole
- 3-Cl, 4-F on phenyl
Unspecified anti-exudative activity
2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide - Thiophen-2-ylmethyl instead of furan
- Hydrazide moiety
Antibacterial (MIC: 6.25 µg/mL against S. aureus)

Key Observations:

Substituent Effects on Triazole Ring: The methyl group at position 4 of the triazole (target compound) enhances stability compared to ethyl (e.g., compound in ) or phenyl substituents .

Phenyl Ring Modifications: Electron-withdrawing groups (Cl, OCH₃, NO₂) improve anti-exudative activity by stabilizing the molecule’s interaction with inflammatory enzymes . The 4-chloro-2-methoxy-5-methylphenyl group in the target compound provides a balance of lipophilicity and electronic effects, outperforming analogs with single substituents .

Sulfur Linker :

  • The sulfanyl-acetamide bridge is conserved across all analogs, critical for binding to cysteine residues in target proteins (e.g., cyclooxygenase) .

Pharmacological Activity Comparison

Table 2: Anti-Exudative Activity in Preclinical Models

Compound Class Dose (mg/kg) Edema Reduction (%) Reference Drug Activity Match Source
Target Compound 10 72.4 Yes (Superior)
Diclofenac Sodium 8 68.1 Reference
Pyridin-4-yl Analog 10 54.3 No
Thiophen-2-ylmethyl Analog 10 63.7 Partial
  • The target compound’s 72.4% edema reduction at 10 mg/kg surpasses diclofenac (68.1% at 8 mg/kg), highlighting its optimized structure .
  • Analogs with bulkier substituents (e.g., ethyl, phenyl) show reduced solubility and lower activity .

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